molecular formula C38H73NNaO10P B597166 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) CAS No. 145849-32-7

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt)

Cat. No.: B597166
CAS No.: 145849-32-7
M. Wt: 757.9 g/mol
InChI Key: GTLXLANTBWYXGW-CEGNZRHUSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), also known as DPPS, is an anionic diacyl phospholipid . It is a lipid component in the cell membrane . The primary targets of DPPS are the cells where it integrates into the cell membrane .

Mode of Action

DPPS interacts with its targets by integrating into the cell membrane . As a phospholipid, it plays a crucial role in maintaining the integrity and fluidity of cell membranes. It can also participate in the formation of liposomes and catanionic vesicles .

Biochemical Pathways

Phosphatidic acids, such as DPPS, are biologically active lipids that can stimulate a large range of responses in many different cell types . These include platelet aggregation, smooth muscle contraction, in vivo vasoactive effects, chemotaxis, expression of adhesion molecules, increased tight junction permeability of endothelial cells, induction of stress fibers, and modulation of cardiac contractility .

Result of Action

The molecular and cellular effects of DPPS’s action are diverse due to its role as a phospholipid. It can affect cell signaling, membrane dynamics, and other cellular processes. Its role in the formation of liposomes and catanionic vesicles can be used for drug delivery .

Action Environment

The action, efficacy, and stability of DPPS can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. The pH and ionic strength of the environment can also impact its stability and interactions with other molecules. It is typically stored at a temperature of -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a phosphatidic acid and a human endogenous metabolite . It plays a significant role in the formation of catanionic vesicles and liposomes .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It forms classical lipid bilayers, which are crucial for maintaining the integrity and functionality of cells .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound has good water solubility and stability

Metabolic Pathways

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoserine . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to maintain consistency and quality. The final product is usually obtained in the form of a white powder, which is stored at low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but with a choline head group instead of serine.

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine head group.

    1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Has a glycerol head group.

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its serine head group, which imparts specific biochemical properties, such as its role in apoptosis and cell signaling. This distinguishes it from other phospholipids that may not have the same biological activities .

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLXLANTBWYXGW-CEGNZRHUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H73NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677081
Record name Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145849-32-7
Record name Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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